molecular formula C18H19IN8O4 B008777 N(6)-2-(4-Azido-3-iodophenyl)ethyladenosine CAS No. 105811-49-2

N(6)-2-(4-Azido-3-iodophenyl)ethyladenosine

Cat. No. B008777
M. Wt: 536.3 g/mol
InChI Key: JCAFOLRGWKNCGC-DVPMXGFESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N(6)-2-(4-Azido-3-iodophenyl)ethyladenosine, also known as Azi-Ado, is a modified form of adenosine that has been used in scientific research to study various biological processes. The modification of adenosine with the azido and iodophenyl groups allows for specific labeling and tracking of adenosine in cells and tissues.

Mechanism Of Action

N(6)-2-(4-Azido-3-iodophenyl)ethyladenosine acts as an adenosine analog, binding to adenosine receptors and activating downstream signaling pathways. The modification of adenosine with the azido and iodophenyl groups allows for specific labeling and tracking of adenosine in cells and tissues.

Biochemical And Physiological Effects

N(6)-2-(4-Azido-3-iodophenyl)ethyladenosine has been shown to have similar biochemical and physiological effects as adenosine, including vasodilation, anti-inflammatory effects, and modulation of immune responses. It has also been used to study the metabolism and transport of nucleotides in cells.

Advantages And Limitations For Lab Experiments

The use of N(6)-2-(4-Azido-3-iodophenyl)ethyladenosine in scientific research allows for specific labeling and tracking of adenosine in cells and tissues, providing valuable insights into adenosine signaling and metabolism. However, the synthesis of N(6)-2-(4-Azido-3-iodophenyl)ethyladenosine is complex and requires specialized equipment and expertise in organic chemistry. Additionally, the modification of adenosine may alter its biological activity and affect the interpretation of experimental results.

Future Directions

Future research using N(6)-2-(4-Azido-3-iodophenyl)ethyladenosine could focus on the development of new methods for labeling and tracking adenosine in cells and tissues, as well as the investigation of novel adenosine receptors and signaling pathways. Additionally, the use of N(6)-2-(4-Azido-3-iodophenyl)ethyladenosine in combination with other imaging techniques, such as fluorescence microscopy, could provide further insights into adenosine signaling and metabolism.

Synthesis Methods

The synthesis of N(6)-2-(4-Azido-3-iodophenyl)ethyladenosine involves several steps, including the protection of adenosine, the introduction of the azido and iodophenyl groups, and the deprotection of the final product. The process requires specialized equipment and expertise in organic chemistry.

Scientific Research Applications

N(6)-2-(4-Azido-3-iodophenyl)ethyladenosine has been used in various scientific studies to investigate adenosine signaling, nucleotide metabolism, and protein interactions. It has been utilized in both in vitro and in vivo experiments, including cell culture studies and animal models.

properties

CAS RN

105811-49-2

Product Name

N(6)-2-(4-Azido-3-iodophenyl)ethyladenosine

Molecular Formula

C18H19IN8O4

Molecular Weight

536.3 g/mol

IUPAC Name

(2R,3R,4S,5R)-2-[6-[2-(4-azido-3-(125I)iodanylphenyl)ethylamino]purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol

InChI

InChI=1S/C18H19IN8O4/c19-10-5-9(1-2-11(10)25-26-20)3-4-21-16-13-17(23-7-22-16)27(8-24-13)18-15(30)14(29)12(6-28)31-18/h1-2,5,7-8,12,14-15,18,28-30H,3-4,6H2,(H,21,22,23)/t12-,14-,15-,18-/m1/s1/i19-2

InChI Key

JCAFOLRGWKNCGC-DVPMXGFESA-N

Isomeric SMILES

C1=CC(=C(C=C1CCNC2=C3C(=NC=N2)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O)[125I])N=[N+]=[N-]

SMILES

C1=CC(=C(C=C1CCNC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)CO)O)O)I)N=[N+]=[N-]

Canonical SMILES

C1=CC(=C(C=C1CCNC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)CO)O)O)I)N=[N+]=[N-]

synonyms

AZPNEA
N(6)-2-(4-azido-3-iodophenyl)ethyladenosine

Origin of Product

United States

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